7-Bromoquinolin-8-amine
Description
Significance of Halogenated Aminoquinolines in Medicinal Chemistry and Materials Science Research
Halogenated aminoquinolines, a class of compounds to which 7-bromoquinolin-8-amine belongs, are of considerable interest in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, into the quinoline (B57606) scaffold can significantly influence a molecule's physicochemical properties and biological activity. beilstein-journals.orgresearchgate.net
In medicinal chemistry, halogenation is a well-established strategy to enhance the therapeutic potential of drug candidates. researchgate.net The presence of a halogen can improve factors like membrane permeability, metabolic stability, and binding affinity to biological targets. researchgate.net Specifically, bromoquinolines have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. bohrium.comtandfonline.com The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the specific and strong binding of a ligand to a protein. researchgate.net
In the realm of materials science, halogenated quinolines are utilized in the development of functional materials. scispace.com Their electronic and optical properties make them suitable for applications in dyes, pigments, and other advanced materials. The ability of halogen atoms to form specific intermolecular interactions, such as halogen bonding and halogen···halogen contacts, plays a crucial role in directing the self-assembly of molecules to form supramolecular architectures with desired properties. scispace.com
Overview of Quinolone and Quinoline Derivative Research Landscape
The quinoline moiety is a privileged scaffold in chemistry, meaning it is a structural framework that frequently appears in biologically active compounds. bohrium.comnih.gov
Historical Context of the Quinoline Moiety in Drug Discovery and Chemical Biology
The history of quinoline in drug discovery is rich and dates back to the 19th century. In 1834, quinoline was first isolated from coal tar. nih.govwikipedia.orgmdpi.com A pivotal moment came with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820, which for over a century was the primary treatment for malaria. researchgate.net This natural product, containing a quinoline core, spurred extensive research into synthetic quinoline derivatives.
This research led to the development of a multitude of life-saving drugs. Chloroquine, a 4-aminoquinoline, became a cornerstone of malaria prophylaxis and treatment for many years. researchgate.netesr.ie Other notable examples include primaquine (B1584692), another antimalarial, and dibucaine (B1670429) (cinchocaine), one of the first synthetic local anesthetics derived from a quinoline structure. nih.gov The discovery of fluoroquinolones, such as ciprofloxacin, marked a significant advancement in antibacterial therapy. nih.gov More recently, quinoline derivatives like topotecan (B1662842) and camptothecin (B557342) have been developed as anticancer agents, and bedaquiline (B32110) as a treatment for tuberculosis. nih.gov
Contemporary Research Trajectories for Brominated Quinoline Systems
Modern research on brominated quinoline systems is focused on leveraging their unique properties for a variety of applications. Scientists are actively exploring their potential as precursors for creating more complex and multifunctional quinoline compounds. nih.gov The bromine atom serves as a versatile handle for synthetic chemists, allowing for the introduction of various functional groups through reactions like nucleophilic substitution and cross-coupling reactions. smolecule.com
A significant area of contemporary research is the development of new anticancer agents. Studies have shown that certain brominated quinoline derivatives exhibit potent inhibitory effects against various cancer cell lines. nih.govresearchgate.net For example, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and inhibit enzymes like human topoisomerase I, which is crucial for DNA replication. nih.govresearchgate.net
Furthermore, the antimicrobial properties of brominated quinolines continue to be an active area of investigation. Researchers are synthesizing and evaluating new derivatives for their activity against a range of bacterial and fungal pathogens, including drug-resistant strains. tandfonline.comripublication.com Molecular docking studies are also being employed to understand how these compounds interact with their biological targets at the molecular level, aiding in the rational design of more effective therapeutic agents. The development of efficient and regioselective methods for the bromination of quinolines is also a key research focus, aiming to provide more sustainable and atom-economical synthetic routes. nuph.edu.uarsc.org
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H7BrN2 |
| CAS Number | 85656-65-1 |
Table 1. Chemical Properties of this compound. glpbio.com
| Research Area | Application of Brominated Quinolines | Key Findings |
| Medicinal Chemistry | Anticancer Agents | Derivatives show potent activity against various cancer cell lines and can induce apoptosis. nih.govresearchgate.net |
| Antimicrobial Agents | Effective against a range of bacteria and fungi, including resistant strains. tandfonline.comripublication.com | |
| Antimalarial Agents | The quinoline scaffold is central to many antimalarial drugs. bohrium.comresearchgate.net | |
| Materials Science | Functional Materials | Used in the development of dyes and pigments due to their electronic and optical properties. |
| Supramolecular Chemistry | Halogen bonding directs self-assembly into ordered structures. scispace.com | |
| Synthetic Chemistry | Chemical Building Blocks | The bromine atom acts as a versatile handle for further chemical modifications. nih.gov |
Table 2. Research Applications of Brominated Quinoline Systems.
Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXBTAPQBGUKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511355 | |
| Record name | 7-Bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85656-65-1 | |
| Record name | 7-Bromo-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85656-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Regioselective Bromination of Quinoline (B57606) Scaffolds
Achieving regioselective bromination of the quinoline ring system is a significant synthetic challenge due to the presence of multiple reactive positions. The electronic nature of the two fused rings—the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring—dictates the site of electrophilic attack. For the synthesis of 7-bromoquinolin-8-amine, bromination must be directed specifically to the C7 position.
Electrophilic Aromatic Substitution Approaches
Direct electrophilic bromination of unsubstituted quinoline typically yields a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline, with further bromination leading to 5,8-dibromoquinoline. To achieve C7-selectivity, the directing influence of existing substituents on the ring is crucial. The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924), is a common strategy. The hydroxyl and amino groups are powerful activating, ortho-, para-directing groups, enhancing the reactivity of the C5 and C7 positions towards electrophiles.
Studies on the bromination of 8-substituted quinolines have been reinvestigated to optimize conditions for selective mono- or di-bromination. researchgate.netresearchgate.net For instance, the reaction of 8-hydroxyquinoline with molecular bromine (Br₂) can lead to a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, depending on the stoichiometry of the brominating agent and reaction conditions. researchgate.netresearchgate.net The use of N-bromosuccinimide (NBS) is a common method for the bromination of quinoline derivatives, often proceeding via an electrophilic substitution mechanism. rsc.org In some cases, the bromination of 8-aminoquinoline derivatives with HBr and an oxidant like DMSO can be facilitated by copper salts acting as Lewis acids, with selectivity for the C5 and C7 positions. rsc.org
The choice of solvent and temperature plays a critical role in controlling the regioselectivity. For example, bromination of 8-hydroxyquinoline with 1.5 equivalents of bromine in acetonitrile (B52724) at 0°C has been shown to produce a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net
Table 1: Electrophilic Bromination of 8-Substituted Quinolines
| Starting Material | Brominating Agent (Equivalents) | Solvent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | Acetonitrile | 0°C, 1 day | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | researchgate.net |
| 8-Methoxyquinoline | Br₂ (1.5 eq) | Dichloromethane | Room Temp, 17 h | 5-Bromo-8-methoxyquinoline | acgpubs.org |
| 8-Aminoquinoline | Br₂ (2 eq) | Dichloromethane | Room Temp, 17 h | 5,7-Dibromo-8-aminoquinoline | acgpubs.org |
| 4-Phenyltetrahydroquinoline | NBS (5.0 eq) | Dichloromethane | - | 4-Phenyl-6,8-dibromoquinoline | rsc.org |
Transition-Metal-Catalyzed Regioselective Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the regioselective functionalization of heterocyclic scaffolds like quinoline. mdpi.comnih.gov These methods often employ a directing group on the quinoline ring to guide the metal catalyst to a specific C-H bond. For C7-functionalization, a substituent at the C8 position, such as an amide or an amino group, is typically used.
Copper-catalyzed reactions have shown utility in the bromination of quinolines. An efficient method for the oxidative mono- and di-bromination of 8-aminoquinoline amides uses hydrogen bromide (HBr) as the bromine source and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant. rsc.org The selectivity is controlled by the copper salt used; for example, CuSO₄·5H₂O promotes the formation of the C5-monobrominated product, while Cu(NO₃)₂·3H₂O favors the C5,C7-dibrominated product. rsc.org
Rhodium catalysts have also been extensively used for C-H functionalization of quinolines and their N-oxides. researchgate.netrsc.org While many methods focus on C2 or C8 functionalization, specific ligand and oxidant combinations can direct the reaction to other positions. mdpi.comacs.org Metal-free protocols have also been developed, for instance, using trihaloisocyanuric acid as a halogen source for the C5-halogenation of 8-substituted quinolines. rsc.org
Amination Reactions in the Synthesis of this compound and Analogues
The introduction of the C8-amino group can be accomplished either by starting with a pre-aminated quinoline and performing subsequent bromination or by introducing the amine onto a bromoquinoline scaffold. The latter approach often involves nucleophilic substitution or metal-catalyzed coupling reactions.
Nucleophilic Substitution Reactions with Amine Reagents
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing aminoquinolines. masterorganicchemistry.com In this process, a nucleophile (an amine) attacks an electron-deficient aromatic ring, replacing a suitable leaving group. For the synthesis of 8-aminoquinolines, this typically involves the displacement of a halide from an activated quinoline ring. researchgate.net
A common strategy involves the introduction of a nitro group, which is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. For example, a bromoquinoline can be nitrated, and the resulting bromonitroquinoline can then react with an amine source. nih.gov The nitro group can subsequently be reduced to the desired amino group. A multi-step synthesis starting from 8-hydroxyquinoline involves bromination, followed by nitrosation at the C5 position, and then reduction of the nitroso group to an amine. tandfonline.com The presence of the bromine at C7 and the amino group at C5 makes this an analogue, but the principles are directly applicable. Direct amination of bromoquinolines with ammonia (B1221849) or other amine sources can also be achieved, often requiring controlled conditions to prevent side reactions.
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov It has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance. researchgate.netrsc.org This reaction is highly effective for coupling aryl halides, including bromoquinolines, with a wide variety of amine nucleophiles.
The synthesis of 7-aminoquinoline (B1265446) derivatives has been achieved using this methodology. For example, the coupling of methyl 7-bromoquinoline-4-carboxylate with tert-butyl carbamate (B1207046) (NH₂Boc) was successfully carried out using a palladium acetate (B1210297) catalyst, a Xantphos ligand, and cesium carbonate as the base in 1,4-dioxane. google.com The resulting Boc-protected amine could then be deprotected to yield the primary amine. This demonstrates the feasibility of using Buchwald-Hartwig amination to install an amino group at the C7 position of a quinoline ring, a strategy directly adaptable for the C8-amination of 7-bromoquinolines. The choice of palladium source, ligand, and base is critical for optimizing the reaction yield and minimizing side reactions like dehalogenation. beilstein-journals.org
Table 2: Buchwald-Hartwig Amination of a Bromoquinoline Derivative
| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 7-bromoquinoline-4-carboxylate | NH₂Boc | Palladium Acetate | Xantphos | Cesium Carbonate | 1,4-Dioxane | Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate | google.com |
Multistep Synthesis Pathways for Complex Halogenated Aminoquinoline Architectures
The construction of this compound and related complex structures often requires a carefully designed multistep synthetic sequence. These pathways integrate the regioselective halogenation and amination reactions discussed previously.
A representative pathway can start from a readily available precursor like 8-hydroxyquinoline. A typical sequence is as follows:
Bromination : Electrophilic bromination of 8-hydroxyquinoline, for example with N-bromosuccinimide (NBS) in a suitable solvent like chloroform, can yield 7-bromoquinolin-8-ol. The regioselectivity is driven by the activating -OH group.
Conversion of Hydroxyl to Amino Group : The hydroxyl group at the C8 position must then be converted to an amine. This is a non-trivial transformation. A common laboratory-scale approach involves converting the hydroxyl group to a better leaving group (e.g., a sulfonate ester) followed by nucleophilic displacement with an azide (B81097) salt (e.g., sodium azide). The resulting aryl azide is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. An alternative route involves the Buchwald-Hartwig amination of the corresponding aryl triflate.
Another synthetic approach involves introducing the nitrogen functionality first, followed by bromination. For example, a synthesis of 5-amino-7-bromoquinoline derivatives starts with 8-hydroxyquinoline and proceeds through: tandfonline.com
Bromination : Introduction of bromine at the 7-position.
Nitrosation : Introduction of a nitroso group at the 5-position.
Reduction : Reduction of the nitroso group to a primary amine.
This highlights how the sequence of bromination and amination (or its precursor steps) can be manipulated to achieve the desired substitution pattern on the quinoline scaffold. The development of these multistep pathways is critical for creating libraries of halogenated aminoquinolines for further study and application.
Derivatization Strategies for this compound and Related Structures
The presence of a bromine atom, an amino group, and the quinoline core equips this compound with multiple reactive sites for derivatization. These sites can be selectively targeted to build molecular complexity and fine-tune the properties of the resulting compounds.
Formation of Sulfonamide Derivatives
The amino group at the 8-position of this compound readily reacts with sulfonyl chlorides to form sulfonamide derivatives. ijarsct.co.in This common transformation, typically conducted in the presence of a base like pyridine, introduces a sulfonamide moiety that can significantly alter the electronic and steric characteristics of the molecule. ijarsct.co.in
For example, N-(7-bromoquinoline-5,8-dione) sulfonamide derivatives have been synthesized by reacting 7-bromoquinoline-5,8-dione with various aryl sulfonamides. ripublication.com This reaction proceeds via nucleophilic amination. ripublication.com Furthermore, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been achieved through a multi-step process starting from 8-hydroxyquinoline. nih.gov This involves bromination, followed by nitrosation and reduction to introduce the amino group, and finally reaction with various sulfonyl chlorides. nih.gov
Table 1: Synthesis of Sulfonamide Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 7-bromoquinoline-5,8-dione | Aryl sulfonamides | N-(7-bromoquinoline-5,8-dione) sulfonamide derivatives | ripublication.com |
| 5-amino-7-bromoquinolin-8-ol | Sulfonyl chlorides | 5-amino-7-bromoquinolin-8-yl sulfonates | nih.gov |
| Primary/secondary amines | Sulfonyl chlorides | Sulfonamides | ijarsct.co.in |
Functionalization of the Quinone Core in Quinolinediones
Quinolinediones, which can be derived from aminoquinolines, possess an electron-deficient quinone core that is amenable to functionalization. Nucleophilic substitution is a key strategy for modifying this core. For instance, the reaction of 7-bromo-2-methylquinoline-5,8-diones can lead to the regioselective formation of 7-alkylamino-2-methylquinoline-5,8-diones. cymitquimica.com
The synthesis of 6-amino-7-bromoquinoline-5,8-dione (B8093216) involves the bromination of 6-amino-5,8-quinolinedione. The amino group at the C6 position directs the electrophilic aromatic substitution to the adjacent C7 position. The resulting bromo-quinolinedione can then undergo further nucleophilic substitution reactions.
Reactivity of Bromine and Amino Groups for Further Modifications
The bromine and amino groups of this compound are primary sites for a range of chemical modifications, including nucleophilic and electrophilic substitutions, as well as cross-coupling reactions.
The bromine atom at the C7 position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom, leading to a diverse array of substituted quinoline derivatives. smolecule.com This reactivity is fundamental to building molecular complexity from the 7-bromoquinoline (B152726) scaffold.
The quinoline ring system is subject to electrophilic aromatic substitution, and the positions of existing substituents direct the incoming electrophile. The electron-withdrawing nature of the nitrogen atom in the quinoline ring generally deactivates it towards electrophilic attack. libretexts.org However, the activating amino group on the carbocyclic ring can influence the site of substitution. For instance, in some quinoline derivatives, electrophilic substitution is directed to the C5 and C7 positions. smolecule.com Halogenation of quinoline itself can yield a mixture of 5-bromoquinoline and 8-bromoquinoline. libretexts.org
The bromine atom provides an effective handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. smolecule.comlibretexts.org This reaction facilitates the formation of carbon-carbon bonds by coupling the bromoquinoline with an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.com It is a powerful tool for synthesizing biaryl and other complex structures. mdpi.com The choice of palladium catalyst and ligands can be crucial for the success and selectivity of the coupling reaction. nih.govrsc.org For example, different palladium catalysts can direct the Suzuki-Miyaura coupling to different positions on a di-halogenated quinoline. rsc.org
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2-chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl2 | 2-chloro-6-phenylquinoline | rsc.org |
| 2-chloro-6-bromoquinoline | Phenylboronic acid | Pd(PPh3)4 | 2-phenyl-6-bromoquinoline | rsc.org |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Substituted phenylboronic acids | Pd catalyst | 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | mdpi.com |
Electrophilic Aromatic Substitution Reactions
Hydroamination and Hydroarylation Methodologies
Hydroamination and hydroarylation reactions represent powerful, atom-economical methods for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. wikipedia.org In the context of this compound, these transformations are of particular interest for the synthesis of more complex derivatives, leveraging the inherent reactivity of the amino group and the quinoline core. The 8-aminoquinoline moiety itself can act as a bidentate directing group, facilitating C-H activation at the C7 position or participating in reactions at the amino group. nih.govnih.gov
Hydroamination
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene). wikipedia.org For this compound, this can occur either intermolecularly with an unsaturated partner or intramolecularly if the amine is first functionalized with a tether containing a multiple bond. While direct intermolecular hydroamination of unactivated alkenes with this compound is challenging, intramolecular variants are more common.
Research has shown that N-propargyl aniline (B41778) derivatives can undergo intramolecular hydroamination to form quinolin-8-amines. rsc.orgrsc.org This suggests a viable pathway for derivatives of this compound. For instance, an N-propargylated this compound could cyclize to form a fused heterocyclic system. The regioselectivity of such reactions, determining whether a 6-exo-dig or a competing 6-endo-dig cyclization occurs, is often dependent on the substitution of the alkyne and the catalytic system employed. rsc.org Main group metal chlorides, such as tin(II) chloride and indium(III) chloride, have been shown to catalyze these types of cyclizations effectively. rsc.orgrsc.org
Table 1: Catalytic Systems for Intramolecular Hydroamination of N-Propargyl Anilines
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| SnCl₂·2H₂O (50 mol%) | 2-Propanol | Reflux | Overnight | 91 | rsc.org |
| InCl₃ (50 mol%) | 2-Propanol | Reflux | Overnight | 93 | rsc.org |
This table presents data for the hydroamination of a model N-propargyl aniline, which serves as a model for the potential reactivity of this compound derivatives.
Hydroarylation
Hydroarylation involves the addition of a C-H bond across a carbon-carbon multiple bond. The 8-aminoquinoline scaffold is a well-established directing group for transition metal-catalyzed C-H activation, making hydroarylation a key strategy for functionalizing the quinoline core. nih.govnih.govoup.com Rhodium catalysts, in particular, have been extensively used for the hydroarylation of aromatic amides containing the 8-aminoquinoline directing group. nih.govacs.org
In these reactions, the amide derived from this compound and a carboxylic acid can undergo rhodium-catalyzed C-H activation at the C2 position of the quinoline ring, followed by insertion of an alkene. The presence of a carboxylic acid additive has been shown to be crucial for the success of these reactions, enhancing both reactivity and selectivity. nih.gov A range of alkenes, including styrenes and norbornene, have been successfully employed as coupling partners. nih.govoup.com The reaction with norbornene is particularly noteworthy as it can lead to unusual endo-selective hydroarylation products. nih.gov
Table 2: Rhodium-Catalyzed Hydroarylation of N-(Quinolin-8-yl)benzamide with Norbornene
| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo ratio | Reference |
|---|---|---|---|---|---|---|---|
| [Rh(OAc)(cod)]₂ | Pivalic Acid | Toluene | 160 | 12 | 95 | >20:1 | nih.gov |
| [Rh(OAc)(cod)]₂ | Adamantanecarboxylic Acid | Toluene | 160 | 12 | 96 | >20:1 | nih.gov |
| [Rh(OAc)(cod)]₂ | Benzoic Acid | Toluene | 160 | 12 | 85 | 11:1 | nih.gov |
This table showcases the hydroarylation of a model N-(quinolin-8-yl)benzamide, illustrating the potential for similar reactivity with derivatives of this compound.
The mechanism of these rhodium-catalyzed hydroarylations is thought to proceed through a Rh(I) catalytic cycle, involving coordination of the 8-aminoquinoline directing group, oxidative addition of the C-H bond, migratory insertion of the alkene, and reductive elimination to afford the final product. nih.gov
Comprehensive Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 7-Bromoquinolin-8-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon environments within the molecule can be obtained.
Proton (¹H) NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, protons on the quinoline (B57606) ring system are typically observed in the aromatic region of the spectrum. The presence of the bromine atom and the amino group influences the chemical shifts of the adjacent protons due to their electronic effects.
H-2, H-3, H-4: These protons on the pyridine (B92270) ring of the quinoline system exhibit characteristic chemical shifts and coupling patterns.
H-5, H-6: The protons on the benzene (B151609) ring are influenced by the bromo and amino substituents. The bromine at position 7 will deshield the proton at H-6, causing it to appear at a lower field.
-NH₂: The protons of the amino group typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.83 | dd | J = 4.4, 1.6 |
| H-3 | 7.59 | dd | J = 8.4, 4.4 |
| H-4 | 8.51 | dd | J = 8.4, 1.2 |
| H-5 | 7.10 | d | J = 8.4 |
| H-6 | 7.73 | d | J = 8.4 |
| -NH₂ | 5.48 | bs | - |
Data derived from similar bromo- and amino-substituted quinolines. acgpubs.org Actual values may vary based on experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., HETCOR, COSY)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-5 and H-6, confirming their connectivity within the ring system. scribd.comuvic.ca
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. uvic.cananalysis.com For example, the proton signal for H-5 would show a cross-peak with the carbon signal for C-5. This is a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum. nanalysis.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular mass of this compound. ucl.ac.be This high precision enables the calculation of the exact molecular formula (C₉H₇BrN₂). The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be measured with high accuracy.
Table 3: HR-ESI-MS Data for this compound
| Ion | Calculated m/z |
| [C₉H₇⁷⁹BrN₂ + H]⁺ | 222.9920 |
| [C₉H₇⁸¹BrN₂ + H]⁺ | 224.9899 |
Isotopic Pattern Analysis for Halogenated Compounds
A key feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. nih.gov This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule and is a powerful tool for identifying halogenated compounds. libretexts.org Analysis of the isotopic cluster for this compound would show a prominent pair of peaks corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, confirming its elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.
The primary amine (-NH₂) group at the C8 position would be a prominent feature. Typically, primary amines show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching and the other to the asymmetric stretching of the N-H bonds. Furthermore, an N-H scissoring (bending) vibration is expected around 1590-1650 cm⁻¹.
The quinoline ring system will produce a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., 3053 cm⁻¹ as seen in a related dione (B5365651) derivative). ripublication.com The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹ (e.g., 695 cm⁻¹ in a related dione derivative). ripublication.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent like methanol (B129727) or ethanol, would be characterized by absorption bands arising from π → π* and n → π* transitions of the quinoline ring system. Quinoline itself exhibits strong absorption bands around 225 nm, 275 nm, and 315 nm. The presence of the amino (-NH₂) and bromo (-Br) substituents on the quinoline ring is expected to cause a bathochromic (red) shift in these absorption maxima due to their auxochromic and electronic effects. For instance, derivatives of 7-bromoquinoline-5,8-dione show absorption maxima (λ_max) in the visible region, around 403-465 nm, indicating significant electronic conjugation. ripublication.com
| Expected IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| N-H Bend (amine) | 1590 - 1650 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-Br Stretch | 500 - 700 |
| Expected UV-Vis Absorption for this compound | |
| Transition | Expected Wavelength (nm) |
| π → π | Shifted from quinoline's ~225, 275, 315 nm |
| n → π | Potentially in the longer wavelength region |
X-ray Crystallography for Solid-State Structural Determination
Although a crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related compound, 7-bromoquinolin-8-ol, and other quinoline derivatives allows for a detailed prediction of its solid-state characteristics. nih.gov
Investigation of Hydrogen Bonding Networks
The 8-amino group is a key player in forming hydrogen bonding networks. The amine protons can act as hydrogen bond donors, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. It is highly probable that intermolecular N-H···N hydrogen bonds would be formed between adjacent molecules, creating chains or more complex three-dimensional networks. mdpi.com These hydrogen bonds are critical in dictating the supramolecular architecture of the compound in the solid state.
Investigations into Biological Activities and Molecular Mechanisms
Antineoplastic and Antiproliferative Activities
Derivatives of 7-Bromoquinolin-8-amine, especially amino-quinoline-5,8-diones, have demonstrated significant antiproliferative and antineoplastic activities across various cancer cell lines. smolecule.com Research into this class of compounds reveals potent cytotoxic effects against both drug-sensitive and multidrug-resistant cancer cells. nih.gov The strategic placement of the amino group and the bromine atom on the quinoline (B57606) ring system is crucial for their biological function. For instance, studies on C6- and C7-substituted amino-quinoline-5,8-diones have reported potent anticancer activity, with IC50 values in the low micromolar range against melanoma, breast cancer, and other cancer cell lines. nih.gov
A primary mechanism behind the anticancer effects of these quinoline derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Studies have shown that certain derivatives can selectively trigger apoptosis in cancer cells without significantly affecting normal, healthy cells. frontiersin.org This selectivity is a highly desirable characteristic for potential anticancer agents. The process is often initiated through internal cellular stress signals, leading to a controlled cascade of events that culminates in cell death. mdpi.com For example, a novel C7-substituted amino-quinoline-5,8-dione derivative, compound 7d, was found to significantly trigger apoptosis in HeLaS3 cells in a dose-dependent manner. nih.gov
The induction of apoptosis by these compounds is frequently linked to the modulation of key regulatory proteins, particularly those in the B-cell lymphoma-2 (Bcl-2) family. The Bcl-2 family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increase in this ratio pushes the cell toward death. conicet.gov.arresearchgate.net
Research has demonstrated that amino-quinoline-5,8-dione derivatives can induce apoptosis by altering the expression levels of these proteins. nih.gov Specifically, treatment with these compounds has been shown to downregulate the expression of the anti-apoptotic Bcl-2 protein while upregulating the expression of the pro-apoptotic Bax protein. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway, and leads to the activation of executioner caspases, ultimately causing cell death. nih.govsigmaaldrich.com
The cytotoxic effects of 7-bromoquinoline (B152726) derivatives are multifaceted. One proposed mechanism is the induction of reactive oxygen species (ROS), which causes oxidative stress and leads to cellular damage and apoptosis. The redox-active quinone core of these molecules can participate in redox cycling, which generates ROS and contributes to their cytotoxicity. Another mechanism involves the ability of the planar quinoline structure to intercalate into DNA, disrupting DNA replication and transcription processes and inhibiting cell proliferation. Furthermore, some derivatives have been investigated as inhibitors of metalloproteinases, enzymes that play a crucial role in cancer cell invasion and metastasis. doi.org Inhibition of other critical enzymes, such as human topoisomerase I, which is essential for DNA replication and repair, has also been reported for certain bromoquinoline compounds. researchgate.netnih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-amino-7-bromoquinoline-5,8-dione (B8093216) Derivative | Melanoma & Breast Cancer | 0.59 - 1.52 | |
| Compound 7d (amino-quinoline-5,8-dione derivative) | HeLaS3 | <3.40 | nih.gov |
| Compound 7d (amino-quinoline-5,8-dione derivative) | KB-vin | <3.40 | nih.gov |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 µg/mL | nih.gov |
| Glycoconjugate 17 (8-AQ derivative) | MCF-7 | 78.1 ± 9.3 | mdpi.com |
| Glycoconjugate 17 (8-AQ derivative) | HCT 116 | 116.4 ± 5.9 | mdpi.com |
A key strategy in modern cancer therapy is to target enzymes that are overexpressed in tumor cells or are critical for their unique metabolic needs. Derivatives of this compound have been identified as inhibitors of several such enzymes.
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that is often overexpressed in various solid tumors. isciii.es It plays a protective role in cells by detoxifying quinones through a two-electron reduction. isciii.es However, inhibiting NQO1 has emerged as a promising anticancer strategy. nih.gov The quinoline-5,8-dione structure is a known pharmacophore for NQO1 inhibition. researchgate.net Certain amino-quinoline-5,8-dione derivatives have been shown to be potent, competitive inhibitors of NQO1. nih.gov This inhibition can disrupt the redox balance within cancer cells, leading to NQO1-dependent cytotoxicity and making the cells more vulnerable to oxidative stress. nih.gov
Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine to citrulline in proteins. plos.org Disruption of normal PAD activity has been implicated in the pathogenesis of various cancers. nih.gov The PAD4 isozyme, in particular, is involved in processes like chromatin decondensation. frontiersin.org Quinoline-based compounds have been investigated for their ability to interact with and inhibit PADs. For example, 6-amino-7-bromoquinoline-5,8-dione is known to interact with PADs, suggesting that PAD inhibition may be one of the mechanisms contributing to its anticancer effects. Inhibiting these enzymes can affect gene regulation and other cellular processes that are critical for cancer cell survival. plos.org
Enzyme Inhibition in Cancer Metabolism
Lactate (B86563) Dehydrogenase (LDH) Inhibition
Lactate dehydrogenase (LDH) is a critical enzyme in the process of anaerobic glycolysis, which is often upregulated in cancer cells to support their high metabolic rate. nih.govnih.gov The inhibition of LDH is a therapeutic strategy to disrupt cancer cell metabolism. researchgate.net LDH catalyzes the conversion of pyruvate (B1213749) to lactate, and its inhibition can lead to a decrease in lactate production. nih.gov Studies have shown that inhibiting LDH can induce apoptosis and potentiate the effects of other anticancer drugs. jcancer.org While the broader class of quinoline derivatives has been investigated for LDH inhibition, specific data on this compound's direct inhibitory activity against LDH is still emerging. nih.gov However, the general principle of LDH inhibition involves blocking the enzyme's active site, which can lead to reduced tumor progression and is a promising area for cancer therapy research. jcancer.orgnovonordisk.com
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. wikipedia.org They function by creating transient breaks in the DNA backbone to allow for the untangling of supercoiled strands. wikipedia.org Topoisomerase inhibitors interfere with this process, leading to the stabilization of the enzyme-DNA complex and causing lethal DNA strand breaks. wikipedia.org Certain quinoline derivatives have been identified as potent inhibitors of topoisomerases, such as topoisomerase I. researchgate.netsmolecule.com For example, a 2025 study highlighted a derivative of 7-bromoquinolin-5-amine (B592056) as a significant topoisomerase I inhibitor. smolecule.com The mechanism of these inhibitors often involves intercalating into the DNA, which disrupts the normal function of the enzyme.
DNA Intercalation and Replication/Transcription Disruption
DNA intercalators are molecules that can insert themselves between the base pairs of DNA. plos.orgnih.gov This action can interfere with crucial cellular processes such as DNA replication and transcription. plos.orgnih.gov The planar structure of compounds like quinoline derivatives facilitates this intercalation. By binding to DNA, these compounds can cause structural damage and inhibit the enzymes responsible for replication and transcription, such as DNA and RNA polymerases. plos.org This disruption of fundamental cellular processes is a key mechanism behind the observed anticancer and antimicrobial activities of these compounds. nih.gov Encounters between the replication and transcription machinery can lead to replication fork arrest and genomic instability, a process that can be exacerbated by the presence of DNA intercalating agents. nih.gov
Reactive Oxygen Species (ROS) Induction and Mitochondrial Dysfunction
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. nih.gov While they are natural byproducts of mitochondrial metabolism, excessive ROS production can lead to oxidative stress, cellular damage, and apoptosis (cell death). nih.govmdpi.com Some chemical compounds can induce the generation of ROS, leading to mitochondrial dysfunction. plos.org This dysfunction is often characterized by a loss of mitochondrial membrane potential and can trigger apoptotic pathways. mdpi.complos.org The induction of ROS is a recognized mechanism of action for some anticancer and antiprotozoal drugs. plos.org Mitochondria are a primary source of cellular ROS, and their dysfunction can create a vicious cycle of further ROS production and cellular damage. mdpi.com
Inhibition of Cell Migration (e.g., Wound Healing Assays)
The wound healing assay is a laboratory technique used to study cell migration. researchgate.netclyte.tech In this assay, a "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured. clyte.techibidi.com This method is valuable for assessing the effects of chemical compounds on cell motility. ibidi.com For instance, certain quinoline derivatives have been shown to effectively inhibit the migration of cancer cells in wound healing assays. researchgate.net The inhibition of cell migration is a crucial aspect of cancer research, as it relates to the prevention of tumor metastasis. ibidi.com
Antimicrobial Efficacy
Antibacterial Activity (Gram-Positive and Gram-Negative Strains, Antibiotic-Resistant Strains)
Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains.
Gram-Positive Bacteria: Studies have shown the efficacy of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.netmdpi.com For example, certain 7-substituted quinolin-8-ol derivatives have exhibited antibacterial activity comparable or even superior to the standard antibiotic nitroxoline. researchgate.net One such derivative displayed a minimum inhibitory concentration (MIC) of 10 μg/mL against B. subtilis. researchgate.net Another hybrid compound showed more potent activity against Staphylococcus aureus than the standard drug, with an MIC of 0.0625 mg/mL. nih.gov
Gram-Negative Bacteria: The antibacterial action extends to Gram-negative bacteria like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Sulfonamide derivatives of 7-bromoquinoline-5,8-dione have shown activity against K. pneumoniae and Salmonella typhi. ripublication.com Some prepared oxazino-quinoline compounds exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative strains when compared to standard antibiotics like penicillin G, norfloxacin, and erythromycin. nih.gov
Antibiotic-Resistant Strains: A significant area of research is the activity of these compounds against antibiotic-resistant bacteria. Derivatives have been tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and antibiotic-resistant E. coli. nih.govresearchgate.net For example, 5-amino-7-bromoquinolin-8-yl sulfonate derivatives were evaluated against streptomycin-resistant and rifampin-resistant E. coli strains. nih.gov
The following table provides a summary of the antibacterial activity of various this compound derivatives.
| Bacterial Strain | Type | Derivative Class | Observed Activity | Reference |
| Staphylococcus aureus | Gram-Positive | 5-amino-7-bromoquinolin-8-yl sulfonates | Active | nih.gov |
| Bacillus megaterium | Gram-Positive | 5-amino-7-bromoquinolin-8-yl sulfonates | Active | nih.gov |
| Bacillus subtilis | Gram-Positive | 7-substituted quinolin-8-ol | MIC = 10 μg/mL | researchgate.net |
| Klebsiella pneumoniae | Gram-Negative | 5-amino-7-bromoquinolin-8-yl sulfonates | Active | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | 5-amino-7-bromoquinolin-8-yl sulfonates | Active | nih.gov |
| Escherichia coli (Streptomycin-resistant) | Gram-Negative (Resistant) | 5-amino-7-bromoquinolin-8-yl sulfonates | Active | nih.gov |
| Escherichia coli (Rifampin-resistant) | Gram-Negative (Resistant) | 5-amino-7-bromoquinolin-8-yl sulfonates | Active | nih.gov |
| Salmonella typhi | Gram-Negative | 7-bromoquinoline-5,8-dione sulphonamides | MIC = 0.80 – 1.00 mg/ml | ripublication.com |
Antifungal Activity
Derivatives of the quinoline scaffold have demonstrated notable antifungal properties. Research into halogenated 8-hydroxyquinolines (8-HQ), a structure closely related to 8-aminoquinolines, has provided insights into their fungitoxic potential. Mono-bromo-substituted 8-HQ derivatives have shown activity against a range of fungi, including Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes. scispace.com Specifically, 7-bromo-substituted derivatives have been identified as possessing antifungal capabilities. scispace.com
Studies have shown that 7-Bromo-8-hydroxyquinoline-5-sulfonic acid exhibits high in vitro antifungal activity. mdpi.com The introduction of a bromine atom at the 7-position, as seen in 7-chloro and 7-bromo-5-sulfonic acids, results in fungal inhibition, suggesting that a non-chelating mechanism may contribute in part to their fungitoxicity. scispace.com The broader class of 8-hydroxyquinoline (B1678124) derivatives has been reported to be effective against the diploid fungus Candida albicans. researchgate.net While direct studies on this compound are limited, the activity of these structurally similar compounds underscores the potential of this chemical family as a source for antifungal agents.
| Compound Class/Derivative | Fungal Species | Observed Activity | Source |
|---|---|---|---|
| Mono-bromo-substituted 8-Hydroxyquinolines | Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, Trichophyton mentagrophytes | Showed antifungal activity. | scispace.com |
| 7-Bromo-8-hydroxyquinoline-5-sulfonic acid | Various Fungi (in vitro) | Possessed the highest in vitro antifungal activity within the tested series. | mdpi.com |
| 8-Hydroxyquinoline (8HQ) Derivatives | Candida albicans | Reported to be active against this diploid fungus. | researchgate.net |
Antimalarial Activity against Plasmodium Species
The 8-aminoquinoline (B160924) (8AQ) scaffold is historically significant in the development of antimalarial drugs. nih.gov Compounds from this class are known for their ability to target the liver stages of the Plasmodium parasite, including the dormant hypnozoites of P. vivax and P. ovale, which are responsible for malarial relapse. mdpi.com The first synthetic antimalarials with this activity were 8-aminoquinolines, with Primaquine (B1584692) being a notable example approved for treating relapsing malaria. nih.govnih.gov It is effective against P. vivax, P. ovale, and the gametocytes of P. falciparum. nih.gov
Research indicates that 8-aminoquinoline derivatives possess a broad spectrum of activity. nih.gov However, structure-activity relationship studies have suggested that the introduction of substituent groups at the 7-position of the quinoline ring generally leads to a loss of antimalarial activity. who.int Despite this, investigations into related structures continue. For instance, 6-substituted derivatives of 7-bromo-5,8-quinolinedione have been tested against chloroquine-sensitive strains of P. falciparum. nih.gov Metal complexes of 8-aminoquinoline-uracil derivatives have also demonstrated fair antimalarial activities. nih.gov The efficacy of 8-aminoquinolines like primaquine underscores the importance of this chemical class in antimalarial therapy, although specific substitutions, such as at the 7-position, may negatively impact their potency. mdpi.comwho.int
Antiviral Properties (e.g., against Dengue Virus, Coronaviruses)
The quinoline nucleus is a versatile scaffold that has been explored for a wide range of therapeutic applications, including antiviral agents. nih.gov Derivatives of quinoline have been reported to exhibit activity against a variety of viruses, such as Human Immunodeficiency Virus (HIV), Zika virus, enteroviruses, and herpes viruses. nih.gov Specifically, 8-hydroxyquinoline derivatives have been noted for their anti-HIV properties.
Furthermore, amides derived from 8-aminoquinoline are recognized for their potential antiviral activities. mdpi.com While the broader class of quinoline compounds has shown promise, specific research data on the activity of this compound against Dengue virus or coronaviruses like SARS-CoV-2 is not extensively detailed in the available literature. Nevertheless, the established antiviral potential of the quinoline and 8-aminoquinoline scaffolds suggests a basis for further investigation into the properties of their derivatives. nih.govmdpi.com
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinoline derivatives are attributed to several molecular mechanisms, reflecting the versatility of this chemical scaffold.
One of the proposed mechanisms for the action of quinoline-based compounds is the disruption of essential biosynthetic pathways. The antimalarial action of 8-aminoquinolines is thought to involve interference with the parasite's DNA and protein synthesis. mdpi.com Similarly, related quinoline compounds like quinine (B1679958) are known to intercalate into DNA, thereby inhibiting both DNA and RNA synthesis. who.int This inhibition of nucleic acid and subsequent protein synthesis appears to be a key component of their antimicrobial effect. who.int
A more specific mechanism of action for some quinoline derivatives is the inhibition of key enzymes in microbial metabolic pathways. Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides needed for DNA and RNA synthesis in many microbes. mdpi.com Sulfonamides, for example, act by mimicking the natural substrate (p-aminobenzoate) and competitively inhibiting DHPS. who.intnih.gov Molecular docking studies have suggested that derivatives of 6-amino-7-bromoquinoline-5,8-dione, a compound structurally related to this compound, can effectively interact with bacterial DHPS, indicating this as a potential mechanism of their antibacterial action.
The ability to chelate metal ions is a well-documented characteristic of 8-substituted quinolines and a significant contributor to their biological activity. researchgate.nettandfonline.com 8-Hydroxyquinoline (8HQ) and its derivatives are potent metal chelators. scispace.comtandfonline.com This chelating ability can lead to antimicrobial effects through at least two pathways. First, the resulting metal-ligand complex can become charged and subsequently block the metal-binding sites on essential bacterial enzymes. tandfonline.com Second, the free ligand can bind to the metallic prosthetic groups of microbial enzymes, leading to the inhibition of their activity. tandfonline.com The antimicrobial potency of some 8HQ derivatives has been shown to correlate with iron chelation, with the iron complex exhibiting greater antibacterial activity than the compound alone. scispace.com This ion-chelating capacity is also relevant for 8-aminoquinolines, which are known to be metal ion chelators and can form complexes with copper, potentially disrupting metal homeostasis within cells. nih.govmdpi.com
Dihydropteroate Synthase Inhibition
Modulation of Cellular Targets and Pathways
The biological activities of this compound and its derivatives are largely attributed to their interactions with specific molecular targets, such as enzymes and receptors. The presence of both a bromine atom and an amine group on the quinoline ring structure confers distinct chemical reactivity and biological activity. The bromine atom, in particular, enhances the compound's ability to participate in halogen bonding, a crucial factor in its interaction with biological molecules.
Protein-Ligand Interaction Studies
The interaction between small molecule ligands and proteins is fundamental to many biological processes and is a cornerstone of drug design. Systematic analysis of protein-ligand interactions reveals that common interactions include hydrophobic contacts, hydrogen bonds, and π-stacking. biorxiv.org For quinoline derivatives, the heterocyclic nitrogen and other functional groups play a vital role in forming these bonds.
Molecular dynamics simulations and docking studies have been instrumental in elucidating the nature of these interactions. For instance, hydrogen bonding is a significant stabilizing force in protein-ligand complexes. mdpi.com In the case of this compound derivatives, the amine group is capable of forming hydrogen bonds with amino acid residues within the active sites of proteins.
Computational studies on related quinoline derivatives have provided insights into their binding modes. For example, molecular docking studies have shown that derivatives of 7-bromoquinoline can effectively interact with proteins involved in disease pathways, helping to predict their binding affinity and biological activity. The quinoline scaffold itself is recognized for its versatile binding properties, allowing for modifications that can create potent and specific ligands for a variety of biological targets. researchgate.net
Enzyme-Target Binding Affinities
This compound and its derivatives have been shown to inhibit various enzymes implicated in disease progression. This inhibitory action often occurs through binding to the active site of the enzyme, thereby blocking access to its substrate.
One area of significant research is the inhibition of metalloproteinases, enzymes involved in cancer progression. smolecule.com Studies have indicated that this compound may modulate signaling pathways related to cancer cell proliferation and metastasis by targeting these enzymes. Enzyme inhibition assays have confirmed that 7-bromoquinolin-5-amine, a related compound, exhibits significant inhibitory activity against matrix metalloproteinases. smolecule.com
Derivatives of 7-bromoquinoline have also been investigated as inhibitors of other critical enzymes. For example, certain sulphonamide derivatives of 7-bromoquinoline-5,8-dione have been shown to interact favorably with bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate pathway of bacteria. ripublication.com Molecular docking studies revealed that these compounds bind to the enzyme with varying affinities, with some derivatives demonstrating high binding affinity. ripublication.com
Furthermore, some brominated quinoline derivatives have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair. researchgate.netnih.gov This highlights the potential of these compounds as anticancer agents. researchgate.net
Table 1: Enzyme-Target Binding Affinities of 7-Bromoquinoline Derivatives
| Derivative | Target Enzyme | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 5e (methoxy at C4) | Bacterial DHPS | 409.52 µM | ripublication.com |
| 5a (hydrogen at C4) | Bacterial DHPS | 1.42 mM | ripublication.com |
| 5b (methyl at C4) | Bacterial DHPS | 529.80 µM | ripublication.com |
Receptor Modulation
The interaction of this compound and its derivatives with cellular receptors is another crucial aspect of their mechanism of action. These interactions can modulate receptor activity, leading to downstream effects on cellular signaling pathways.
Research into quinoline derivatives has shown their potential to interact with various receptors. For example, receptor binding studies on 7-bromoquinolin-5-amine have yielded promising results, suggesting its potential in drug development. smolecule.com
A significant area of investigation for quinoline-based compounds is their activity as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. core.ac.uk These receptors are involved in the innate immune response. core.ac.uk Extensive structure-activity relationship (SAR) studies on various heterocyclic scaffolds, including quinolines, have been conducted to understand the structural requirements for TLR7 and TLR8 activity. nih.gov While specific data on this compound is not detailed, the broader research on quinoline derivatives indicates their potential to modulate these immune receptors.
Computational and Theoretical Chemical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. While specific docking studies for 7-Bromoquinolin-8-amine are not extensively documented in publicly available literature, research on closely related quinoline (B57606) derivatives provides a clear framework for how such analyses are conducted and the insights they offer. nih.govnih.gov
For instance, derivatives of quinoline have been docked against a variety of biological targets, including bacterial and fungal enzymes as well as cancer-related proteins. nih.govnih.govripublication.com Studies on N-(7-bromoquinoline-5,8-dione) sulphonamide derivatives, for example, used molecular docking to investigate their interaction with bacterial dihydropteroate (B1496061) synthase. ripublication.com Similarly, other quinoline analogues have been evaluated as potential inhibitors of enzymes like EGFR tyrosine kinase and cholinesterase through docking simulations. nih.govmdpi.com These studies typically involve predicting the binding pose of the ligand in the active site of the enzyme and calculating a score that estimates the binding affinity.
A key output of molecular docking simulations is the binding energy, which quantifies the strength of the interaction between the ligand and its target. ajchem-a.com A lower, more negative binding energy generally indicates a more stable and favorable interaction. ajchem-a.com These calculations help in identifying potential lead compounds. For example, a study on quinolin-2-one analogues identified a lead compound with a binding energy of -9.5 kcal/mol against the EGFR tyrosine kinase receptor. nih.gov The analysis also reveals the specific amino acid residues within the target's binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. lasalle.mx
The bromine atom and the amine group on the this compound scaffold are expected to play significant roles in these interactions. The amine group can act as a hydrogen bond donor or acceptor, while the bromine atom can participate in halogen bonding, potentially enhancing binding affinity and specificity.
Table 1: Examples of Calculated Binding Energies for Substituted Quinoline Derivatives against Various Targets This table presents findings from related compounds to illustrate the application of binding energy calculations.
| Compound Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Reference |
| Quinolin-2-one Analogue | EGFR Tyrosine Kinase | -9.5 | nih.gov |
| Pyrrolo[1,2-a]quinoline Analogue | C. albicans SAP3 (2H6T) | - | nih.gov |
| N-(7-bromoquinoline-5,8-dione) Derivative | Bacterial Dihydropteroate Synthase | Ki = 529.80 µM - 1.42 mM | ripublication.com |
| 7-Aryl-dihydropyrrolo[2,1-b]quinazolin-9-one | Acetylcholinesterase | IC₅₀ = 6.084 µM | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-receptor complex, analyze conformational changes, and understand the dynamics of their interactions under conditions that mimic a physiological environment. mdpi.com
In the context of quinoline derivatives, MD simulations have been used to validate docking results. For instance, after docking a promising quinolin-2-one compound into its target, MD simulations were performed to confirm the stability of the predicted binding pose. nih.gov Similarly, MD simulations of a cholinesterase inhibitor derived from a 7-bromoquinoline (B152726) intermediate provided crucial insights into how the lead compound interacts with the enzyme over time. mdpi.com These simulations can reveal the flexibility of the ligand within the binding site and the persistence of key interactions, such as hydrogen bonds, throughout the simulation period.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offer a detailed understanding of the electronic properties of a molecule. These calculations are fundamental to predicting molecular structure, stability, and reactivity based on the principles of quantum mechanics. mdpi.com
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. mdpi.com The Hartree-Fock (HF) method is another ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu Both methods are used to optimize molecular geometries and calculate various electronic properties. researchgate.net
Studies on quinoline derivatives frequently employ these methods. For example, DFT and HF have been used to calculate the geometric parameters of substituted 8-hydroxyquinolines, with the results showing good agreement with experimental data. researchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical for the accuracy of DFT calculations. researchgate.netmdpi.com
DFT and HF calculations are used to determine the optimal three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net This optimized geometry represents the molecule's most stable conformation in the ground state.
Furthermore, these methods provide a detailed picture of the electronic structure. Analysis of the distribution of electron density and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the quinoline ring and the bromine atom are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amine group are regions of positive potential (electron-poor), indicating sites prone to electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting the molecule's reactivity in chemical reactions. cnr.it
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net This transition often corresponds to an intramolecular charge transfer (ICT), where electron density moves from one part of the molecule (the donor, associated with the HOMO) to another (the acceptor, associated with the LUMO). researchgate.nettandfonline.com For quinoline derivatives, substituents can significantly alter the HOMO and LUMO energy levels and thus tune the energy gap. nih.gov Calculations on related quinoline compounds have shown that such analysis reveals the potential for charge transfer within the molecule, which is a key feature for applications in nonlinear optics and as fluorescent materials. researchgate.nettandfonline.com
Table 2: Illustrative Frontier Orbital Energies for a Related Compound Data for [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate, calculated at the B3LYP/6-311+g(d,p) level, is shown to demonstrate the concept of HOMO-LUMO analysis.
| Parameter | Energy (eV) | Reference |
| HOMO Energy (EHOMO) | -6.5601 | mdpi.com |
| LUMO Energy (ELUMO) | -1.9053 | mdpi.com |
| HOMO-LUMO Gap (ΔE) | 4.6548 | mdpi.com |
Analysis of Molecular Geometry and Electronic Structure
Structure-Activity Relationship (SAR) Studies via Chemoinformatics and Regression Analysis
Structure-Activity Relationship (SAR) studies for quinoline derivatives, including those related to this compound, utilize chemoinformatics and statistical methods like regression analysis to understand how a molecule's structure influences its biological activity. These studies aim to identify the key structural features and physicochemical properties that govern the efficacy and selectivity of these compounds. By establishing a quantitative link between molecular structure and bioactivity, researchers can design more potent and targeted therapeutic agents.
Derivatives of the closely related 8-quinolinol have been the subject of such analyses, where researchers have successfully established mathematical models to correlate structure with antibacterial activity. This approach allows for the prediction of biological activity for new, yet-to-be-synthesized derivatives, thereby accelerating the drug discovery process. Similarly, for agonists of Toll-like receptors (TLR) 7 and 8, which include various heterocyclic scaffolds, quantitative structure–activity relationship (QSAR) analyses have been pivotal in defining the structural requirements that determine whether a compound is active at TLR7, TLR8, or both.
Predictive Modeling of Biological Activity
Predictive modeling in chemoinformatics involves creating mathematical equations that can forecast the biological activity of compounds. A notable example is the development of a regression equation for a series of 8-quinolinol derivatives to predict their antibacterial activity against Staphylococcus aureus, expressed as the minimal inhibitory concentration (MIC). A linear model was proposed to describe the relationship between the biological activity, expressed as –ln(1/MIC), and various molecular descriptors that represent the electronic, steric, and thermodynamic properties of the compounds.
The resulting regression equation demonstrated a high coefficient of determination (R² = 0.988), indicating that the model has a strong predictive capability for new derivatives of 8-quinolinol. This high correlation allows researchers to accurately predict the antimicrobial potential of novel, unsynthesized compounds based on their calculated structural descriptors.
Another application of predictive modeling is seen in the study of diverse heterocyclic compounds as modulators of human Toll-like receptors 7 and 8 (TLR7 and TLR8). By employing Density Functional Theory (DFT) based quantum chemical calculations followed by linear discriminant analyses, researchers were able to classify compounds into distinct categories: inactive, TLR8-active, and dual TLR7/8-active. This modeling confirmed that the partial charges on the atoms, a key electronic property, play a critical role in determining the specific biological activity at these receptors. Such models are crucial for designing compounds with a desired selectivity profile, for instance, developing pure TLR7 or pure TLR8 agonists.
Correlation with Computational Molecular Descriptors
The biological activity of quinoline derivatives is intrinsically linked to a variety of computational molecular descriptors. These descriptors quantify different aspects of a molecule's physicochemical properties and are essential inputs for QSAR models. Key descriptors include those related to lipophilicity, polarity, and molecular size, which influence a compound's pharmacokinetics and pharmacodynamics.
Lipophilicity (ClogP): The partition coefficient, ClogP, is a measure of a compound's hydrophobicity and is crucial for its ability to cross biological membranes. In the QSAR model for 8-quinolinol derivatives, ClogP was found to be a significant parameter positively correlated with antibacterial activity. Similarly, for some 5,8-quinolinedione (B78156) derivatives, lipophilicity was noted as an important property for potential drug candidates.
Topological Polar Surface Area (TPSA): TPSA is defined as the surface area of a molecule associated with its polar atoms (
Research Applications and Future Directions
Role as a Privileged Structure in Drug Discovery and Development
In medicinal chemistry, certain molecular frameworks, known as privileged structures, are recurrently found in bioactive compounds and approved drugs. scielo.br These scaffolds exhibit the ability to interact with multiple biological targets, often with favorable pharmacokinetic and toxicological profiles. scielo.br The quinoline (B57606) scaffold, and particularly its 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, are widely regarded as privileged structures due to their extensive range of biological activities. researchgate.netmdpi.com The functionalization of the quinoline ring system allows for the fine-tuning of its properties, making it a versatile platform for designing potent and specific ligands. researchgate.net 7-Bromoquinolin-8-amine, as a derivative of this class, inherits this "privileged" status, serving as a valuable starting point for the development of new therapeutic agents. researchgate.net
Design of Novel Therapeutic Agents
The this compound scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents, with significant efforts focused on developing new antibiotics and anticancer drugs.
Antibiotics: The emergence of drug-resistant bacterial strains necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history in this area, with notable examples including ciprofloxacin. ripublication.com Researchers have synthesized derivatives of 7-bromoquinoline-5,8-dione that have demonstrated promising activity against bacterial strains like Klebsiella pneumoniae and Salmonella typhi. ripublication.com These findings suggest that the 7-bromoquinoline (B152726) core can be a key component in designing new antibiotics to combat challenging bacterial infections.
Anticancer Drugs: The quest for more effective and less toxic cancer therapies is a major driver of drug discovery. Quinoline-based compounds have shown significant potential as anticancer agents. smolecule.comnih.gov Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that certain brominated quinoline derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit key enzymes like human topoisomerase I, which is crucial for DNA replication. researchgate.netnih.gov The antiproliferative activity of these compounds highlights their potential as leads for the development of new cancer treatments. researchgate.netnih.gov
Exploration of Derivatives as Lead Compounds
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound and its derivatives are actively being explored as lead compounds in drug discovery programs. The presence of the bromine atom and the amine group provides handles for synthetic modification, allowing chemists to create libraries of related compounds with diverse properties. researchgate.net This structural diversity is crucial for systematically exploring the structure-activity relationships (SAR) and identifying compounds with optimal therapeutic potential. scielo.br The investigation of various 7-bromoquinoline derivatives has demonstrated their potential to yield lead compounds for a range of diseases, including cancer and infectious diseases. researchgate.net
Utilization in Chemical Biology as Probe Molecules
Chemical probes are small molecules used to study and manipulate biological systems. smolecule.comresearchgate.net They are essential tools for understanding complex biological processes at the molecular level. The unique properties of this compound and its derivatives make them suitable for use as chemical probes. For example, fluorescent derivatives can be synthesized to visualize specific cellular components or track biological processes in real-time. a2bchem.com By attaching a fluorescent tag to the 7-bromoquinoline scaffold, researchers can create probes to investigate the localization and dynamics of target proteins or other biomolecules within a cell. smolecule.com
Building Block in Complex Organic Synthesis
Beyond its direct biological applications, this compound is a valuable building block in organic synthesis. The presence of multiple reactive sites—the bromine atom, the amino group, and the quinoline ring itself—allows for a wide range of chemical transformations. rsc.org Chemists can selectively modify these positions to construct more complex and elaborate molecular architectures. For example, the bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and introduce aryl or heteroaryl groups. smolecule.commdpi.com The amino group can be acylated, alkylated, or used to form other functional groups. This synthetic versatility makes this compound a key intermediate in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicine and materials science. smolecule.com
Potential in Materials Science Research
The application of quinoline derivatives extends into the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com Certain quinoline complexes, such as tris-(8-hydroxyquinoline) aluminum (Alq3), are well-known electron-transporting materials used in OLEDs. researchgate.net The electronic properties of the quinoline ring system, which can be modulated by substituents like the bromine atom and the amino group in this compound, make it an attractive candidate for creating new materials with tailored optical and electronic characteristics. Research in this area explores how modifying the 7-bromoquinoline scaffold can lead to the development of novel materials for advanced display technologies and solid-state lighting. novapublishers.com
Development of Diagnostic and Bioanalytical Tools
The ability of quinoline derivatives to interact with specific analytes, including metal ions and biomolecules, has led to their use in the development of diagnostic and bioanalytical tools. acs.org For instance, fluorescent chemosensors based on the quinoline scaffold have been designed for the detection of metal ions in biological and environmental samples. a2bchem.com Recently, a nanosensor fabricated using 7-bromoquinoline-2-carboxylic acid and nitrogen-doped carbon quantum dots has been developed for the identification of kynurenic acid, a metabolite in the kynurenine (B1673888) pathway, in biological systems. researchgate.net This highlights the potential of 7-bromoquinoline derivatives in creating sensitive and selective tools for disease diagnosis and biomedical research.
Emerging Research Areas and Unexplored Pharmacological Potentials
The foundational structure of this compound, a quinoline derivative, has positioned it as a valuable scaffold in medicinal chemistry and materials science. While its core applications have been established, emerging research is continuously unveiling new possibilities and refining its potential in novel therapeutic and industrial domains. The unique arrangement of the bromine atom and the amino group on the quinoline ring allows for diverse chemical modifications, opening up a wide landscape for future exploration.
Neurodegenerative Disorders: A significant and expanding area of research for this compound derivatives is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. mdpi.com Researchers are investigating these compounds as potential cholinesterase inhibitors, which are crucial for managing the cognitive symptoms of Alzheimer's. mdpi.com One study focused on synthesizing novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from 7-bromoquinoline intermediates, identifying a derivative that showed potent inhibition of cholinesterase. mdpi.com Beyond enzyme inhibition, the 8-hydroxyquinoline scaffold, a close relative and precursor, is known for its metal-chelating properties. This has led to the development of bis-8-hydroxyquinoline ligands that can effectively bind copper and zinc ions, which are implicated in the aggregation of toxic amyloid-beta peptides in Alzheimer's patients. researchgate.net Furthermore, 8-aminoquinoline-based metal complexes are being explored for their potential as brain-targeting drugs for neurodegenerative conditions.
Oncology and Enzyme Inhibition: In oncology, the focus is shifting towards more targeted therapies. Derivatives of 7-bromoquinoline are being investigated for their ability to inhibit specific enzymes that play a critical role in cancer progression and metastasis. smolecule.com One emerging area is the inhibition of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer cell invasion. smolecule.comnih.gov Additionally, recent studies have highlighted the potential of these compounds to target DNA repair enzymes, which could be a strategy to enhance the efficacy of existing cancer treatments. smolecule.com
Advanced Antimicrobial Agents: While the antimicrobial properties of quinolines are well-known, emerging research is focused on overcoming antibiotic resistance. Studies are exploring derivatives of 7-bromoquinoline that are effective against specific multidrug-resistant bacterial strains, such as Klebsiella pneumoniae and Salmonella typhi. ripublication.com A novel and largely unexplored area is the potential for these compounds to inhibit bacterial quorum sensing, the communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. smolecule.com Molecular docking studies have also suggested that sulphonamide derivatives of 7-bromoquinoline-5,8-dione can interact with bacterial dihydropteroate (B1496061) synthase, a key enzyme in folate synthesis, presenting another avenue for developing new antibacterial agents. ripublication.com
Materials Science and Catalysis: The potential of this compound extends beyond pharmacology into materials science and organic synthesis. The compound serves as a precursor for developing novel dyes, pigments, and other functional materials that possess specific electronic and optical properties. There is unexplored potential in creating organic semiconductors and components for light-emitting diodes (LEDs). smolecule.com In the field of catalysis, the amino group of the quinoline scaffold can chelate with transition metals, making it a promising ligand for catalytic systems. smolecule.com This opens up possibilities for its use in facilitating complex chemical reactions, such as C-H activation, a significant area of interest in modern organic synthesis. smolecule.com
Future Pharmacological Directions: The versatility of the this compound structure suggests that its pharmacological potential is far from fully realized. The ability to modify the scaffold allows for the creation of a vast library of compounds that can be screened against a wide array of biological targets. researchgate.net While its antiviral activity has been noted, the specific viral enzymes or pathways it could inhibit remain a largely unexplored field of research. The development of unique metal complexes featuring 8-aminoquinoline (B160924) derivatives for targeted drug delivery is another promising frontier that is just beginning to be explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
